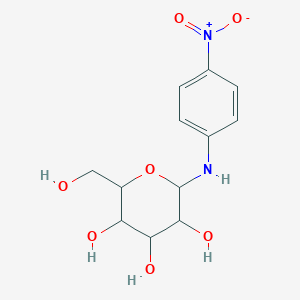
N-(4-Nitrophenyl)hexopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrophenyl)hexopyranosylamine is an organic compound characterized by the presence of a hexopyranosylamine group attached to a 4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)hexopyranosylamine typically involves the reaction of 4-nitroaniline with a hexopyranosylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 4-nitroaniline in a suitable solvent.
- Add the hexopyranosylamine derivative to the solution.
- Heat the mixture to the desired temperature, typically around 60-80°C.
- Allow the reaction to proceed for several hours.
- Purify the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-(4-Nitrophenyl)hexopyranosylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The hexopyranosylamine group can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: N-(4-Aminophenyl)hexopyranosylamine.
Substitution: Derivatives with different functional groups replacing the nitro group.
Oxidation: Oxo derivatives of the hexopyranosylamine group.
科学的研究の応用
N-(4-Nitrophenyl)hexopyranosylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Nitrophenyl)hexopyranosylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The hexopyranosylamine group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-Methylphenyl)hexopyranosylamine: Similar structure but with a methyl group instead of a nitro group.
N-(4-Chlorophenyl)hexopyranosylamine: Similar structure but with a chloro group instead of a nitro group.
N-(4-Aminophenyl)hexopyranosylamine: The reduced form of N-(4-Nitrophenyl)hexopyranosylamine.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The combination of the hexopyranosylamine group with the nitro group provides a versatile scaffold for further chemical modifications and applications in various fields.
生物活性
N-(4-Nitrophenyl)hexopyranosylamine is a compound that has garnered interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
- Molecular Formula: C12H16N2O3
- Molar Mass: 236.27 g/mol
- Structure: The compound features a nitrophenyl group attached to a hexopyranosylamine moiety, which is significant for its biological interactions.
This compound acts primarily as a substrate for various glycosidases, particularly hexosaminidases. The enzymatic cleavage of the glycosidic bond leads to the formation of 4-nitrophenolate, which can be quantified spectrophotometrically at 405 nm. This property makes it useful in enzyme assays for studying glycosidase activity in various biological systems .
Biological Activities
- Enzyme Substrate Activity
-
Anticancer Properties
- Research has indicated that derivatives of nitrophenyl glycosides can induce apoptosis in cancer cell lines. For instance, studies on human colon adenocarcinoma cells (COLO 201) demonstrated that beta-D-N-acetylglucosaminyl-p-nitrophenol can affect cell viability and induce programmed cell death mechanisms .
- Antimicrobial Activity
Case Study 1: Glycosidase Inhibition
In a study evaluating the inhibition kinetics of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serrata), this compound was shown to be a competitive inhibitor. The study highlighted the importance of the nitrophenyl group in binding affinity and enzyme inhibition dynamics .
Case Study 2: Apoptosis Induction
A significant investigation into the apoptotic effects of p-nitrophenyl-glycoside derivatives on COLO 201 cells revealed that these compounds could modulate apoptotic pathways through the activation of caspases and alteration of mitochondrial membrane potential. This suggests potential therapeutic applications in cancer treatment .
Data Table: Biological Activities Summary
特性
CAS番号 |
2893-21-2 |
|---|---|
分子式 |
C12H16N2O7 |
分子量 |
300.26 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-(4-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-1-3-7(4-2-6)14(19)20/h1-4,8-13,15-18H,5H2 |
InChIキー |
ONVNCZJMOXIVHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















